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Compound of Interest
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Compound Name:
fluorophenyl)boronic acid

Cat. No.: B8200177

Get Quote
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Content Type: Technical Reference & Experimental Guide Primary Isomer Focus: 3,5-Dichloro-
4-fluorophenylboronic acid (Representative of the class)

Executive Summary

The chemical formula

refers to the family of dichlorofluorophenylboronic acids. These organoboron compounds are
critical intermediate building blocks in medicinal chemistry and materials science. They are
primarily utilized as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions to
introduce a di-halogenated phenyl motif into biaryl scaffolds.

The strategic placement of chlorine and fluorine atoms on the phenyl ring serves two major
purposes in drug design:

» Metabolic Blocking: Halogens at the para or meta positions block oxidative metabolism (e.g.,
by Cytochrome P450).

 Electronic Modulation: The electron-withdrawing nature of Cl and F modulates the pKa and
lipophilicity (LogP) of the final drug candidate.
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This guide details the structural properties, synthesis challenges (specifically
protodeboronation), and validated experimental protocols for utilizing this reagent.

Part 1: Structural Elucidation & Physicochemical

Properties
Molecular Identity

The formula

represents a benzene ring substituted with:

e One Boronic Acid group (

)]

e Two Chlorine atoms (

)

e One Fluorine atom (

)]

While multiple regioisomers exist, the 3,5-dichloro-4-fluorophenylboronic acid is highly relevant
in modern drug discovery for creating symmetrical, metabolically stable biaryl cores.

Physicochemical Data Table
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Property Value Notes

Molecular Formula

Useful for stoichiometry

Molecular Weight 208.81 g/mol )
calculations.
Monoisotopic mass for MS
Exact Mass 207.966 g/mol ) o
identification.
) ) ) Hygroscopic; store under inert
Physical State White to off-white powder
gas.
. Poor solubility in non-polar
Solubility DMSO, Methanol, THF
solvents (Hexane).
o Lower than Ph-B(OH)2 due to
Acidity (pKa) ~7.0-8.0

electron-withdrawing halogens.

Isomerism & Structural Hierarchy

The regiochemistry of the halogens significantly impacts the reactivity and stability of the

boronic acid. The diagram below illustrates the relationship between the molecular formula and

its key isomers.

Molecular Formula
C6H4BCI2F02
(MW: 208.81)

Class:
Dichlorofluorophenylboronic Acids

Common |Difficult Coupling

3,5-Dichloro-4-fluorophenyl- 2,6-Dichloro-4-fluorophenyl- 2,4-Dichloro-5-fluorophenyl-
boronic acid boronic acid boronic acid
(Symmetrical, Metabolic Blocker) (Sterically Hindered) (Asymmetric)

Click to download full resolution via product page
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Figure 1: Structural classification of C6H4BCI2FO2 isomers. The 3,5-dichloro-4-fluoro isomer is
highlighted as a common metabolic blocker.

Part 2: Synthesis & Stability Insights (Expert
Analysis)
Synthesis Routes

The synthesis of

typically follows one of two pathways:

o Lithium-Halogen Exchange (Cryogenic): Treatment of the corresponding 1-bromo-3,5-
dichloro-4-fluorobenzene with

-BuLi at -78°C, followed by quenching with Triisopropyl borate (
) and acidic hydrolysis.

e Miyaura Borylation (Catalytic): Pd-catalyzed coupling of the aryl halide with
Bis(pinacolato)diboron (

), followed by oxidative hydrolysis (NalO4/HCI) to reveal the free acid.

Critical Instability: Protodeboronation

Scientist's Note: Researchers must be aware that poly-halogenated boronic acids are prone to
protodeboronation (loss of the boron group replaced by a proton).

e Mechanism: The electron-withdrawing fluorine and chlorine atoms stabilize the sigma-
complex intermediate, facilitating the cleavage of the C-B bond under basic heating
conditions.

o Mitigation: Avoid harsh bases (like KOH or NaOH) at high temperatures. Use milder bases (

) or anhydrous conditions if possible.
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Part 3: Application - Suzuki-Miyaura Coupling[2][3]
[4]

The primary utility of

is in the Suzuki-Miyaura reaction. Below is the catalytic cycle specific to this reagent,
highlighting the transmetallation step where the boronate enters the cycle.[2]

Aryl Halide
(R-Br&
Pd(0) > Oxidative Addition
Active Catalyst (Ar-X insertion)
Biaryl Product
Reductive Elimination
(Product Release)
Pd(Il)-Biaryl Pd(Il)-X
Complex Complex
+ Base
C6H4BCI2FO2

(Activated by Base)

Transmetallation
(Rate Limiting)

Click to download full resolution via product page

Figure 2: Catalytic cycle of Suzuki coupling utilizing C6H4BCI2FO2. Transmetallation requires
base activation of the boronic acid.[2][3]

Part 4: Experimental Protocols
Standard Operating Procedure: Suzuki Coupling
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Objective: Coupling of 3,5-dichloro-4-fluorophenylboronic acid with an aryl bromide.

Reagents:

Aryl Bromide (1.0 equiv)
Reagent: 3,5-Dichloro-4-fluorophenylboronic acid (1.2 - 1.5 equiv)
Catalyst:

(0.05 equiv) - Chosen for robustness against steric bulk.

Base:

(2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Workflow:

Setup: Charge a microwave vial or round-bottom flask with the Aryl Bromide, Boronic Acid,
and Pd catalyst.

Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes (Evacuate/Backfill x3).
Solvation: Add degassed 1,4-Dioxane via syringe.
Activation: Add the aqueous

solution.

Reaction: Heat to 80°C for 4—12 hours.

o Note: Monitor by LC-MS. If protodeboronation is observed (formation of 1,3-dichloro-2-
fluorobenzene), lower temp to 60°C and switch base to

in dry THF.

Workup: Dilute with EtOAc, wash with water and brine. Dry over
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, filter, and concentrate.

 Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quality Control: HPLC Method

To verify the purity of the boronic acid starting material (boronic acids can dehydrate to
boroxines, which is reversible and acceptable, but oxidative degradation is not).

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 pm, 4.6 x 100 mm).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm.

o Expected Retention: The boronic acid is polar; expect early elution compared to the de-
boronated byproduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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